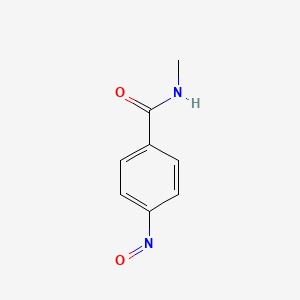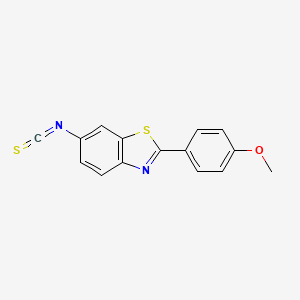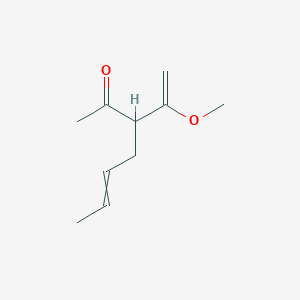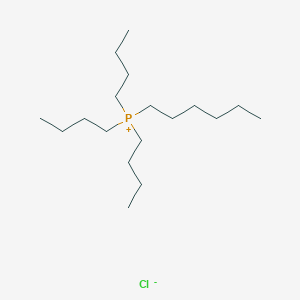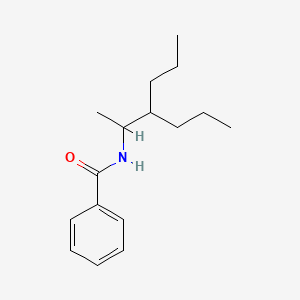
N-(3-Propyl-2-hexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Propyl-2-hexyl)benzamide is an organic compound belonging to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This compound is characterized by the presence of a benzene ring attached to an amide group, which is further substituted with a 3-propyl-2-hexyl chain. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Propyl-2-hexyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process .
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. The reaction is typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Propyl-2-hexyl)benzamide can undergo various chemical reactions, including:
Reduction: Amides can be reduced to amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sulfuric acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Hydrolysis: Benzoic acid and the corresponding amine.
Reduction: Primary amine.
Substitution: Various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-(3-Propyl-2-hexyl)benzamide has several applications in scientific research:
Pharmaceuticals: Benzamide derivatives are widely used in the synthesis of therapeutic agents, including antidiarrheal, analgesic, and local anesthetic drugs.
Agriculture: Used as intermediates in the synthesis of agrochemicals.
Industrial Chemistry: Employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(3-Propyl-2-hexyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, the amide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The stability and planarity of the amide group, due to resonance stabilization, play a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: The parent compound with a simpler structure.
N-ethylbenzamide: A derivative with an ethyl group attached to the nitrogen atom.
N,N-dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
N-(3-Propyl-2-hexyl)benzamide is unique due to its specific substitution pattern, which can impart distinct physical and chemical properties compared to other benzamide derivatives. The presence of the 3-propyl-2-hexyl chain can influence its solubility, reactivity, and interaction with biological targets .
Propiedades
Número CAS |
52030-09-8 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N-(3-propylhexan-2-yl)benzamide |
InChI |
InChI=1S/C16H25NO/c1-4-9-14(10-5-2)13(3)17-16(18)15-11-7-6-8-12-15/h6-8,11-14H,4-5,9-10H2,1-3H3,(H,17,18) |
Clave InChI |
WTVMFODXCZMRAM-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(C)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


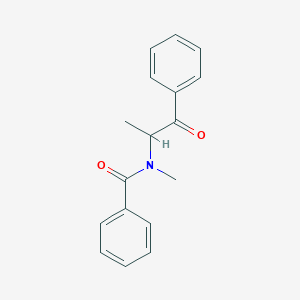
![4-[(E)-{[4-(Propanoyloxy)phenyl]imino}methyl]phenyl pentanoate](/img/structure/B14642818.png)
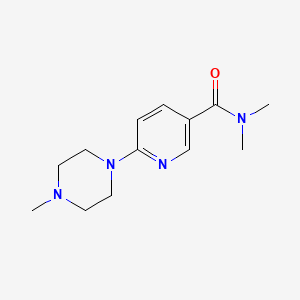
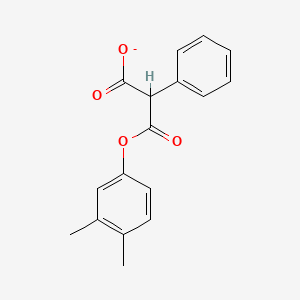
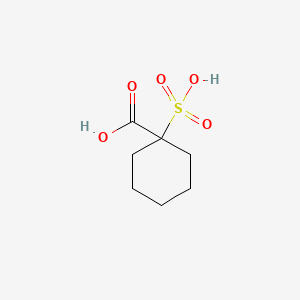
![3-{2-[Bis(2-hydroxyethyl)amino]ethyl}-5-phenylimidazolidine-2,4-dione](/img/structure/B14642839.png)

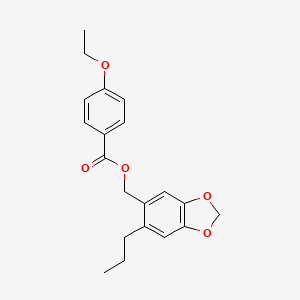
![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
